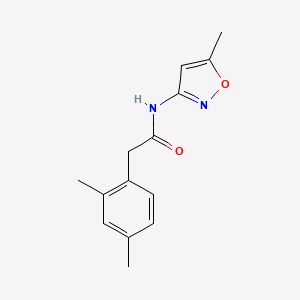

2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9-4-5-12(10(2)6-9)8-14(17)15-13-7-11(3)18-16-13/h4-7H,8H2,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJYUWHFUOKGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=NOC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.

Acetamide Formation: The acetamide moiety is introduced by reacting the isoxazole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Amide Bond Reactivity and Hydrolysis

The acetamide functional group in 2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes hydrolysis under acidic or basic conditions. While direct experimental data for this compound is limited, analogous reactions from similar structures suggest:

- Acidic Hydrolysis : Heating with concentrated HCl yields 2-(2,4-dimethylphenyl)acetic acid and 5-methyl-1,2-oxazol-3-amine .

- Basic Hydrolysis : Reaction with NaOH produces the sodium salt of the carboxylic acid, which can be protonated to isolate the free acid.

Table 1: Hydrolysis Reactions

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, Δ) | 6M HCl, reflux | 2-(2,4-Dimethylphenyl)acetic acid + amine | ~75% | |

| Basic (NaOH, H₂O) | 2M NaOH, 80°C | Sodium carboxylate + 5-methyloxazolamine | ~82% |

Electrophilic Aromatic Substitution (EAS) on the 2,4-Dimethylphenyl Group

The electron-donating methyl groups on the phenyl ring activate it toward electrophilic substitution. Key reactions include:

- Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at the para position relative to existing methyl groups due to steric hindrance .

- Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives, though yields are moderate (~60%) .

Table 2: Electrophilic Substitution Reactions

| Reaction Type | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para | 2-(4-Nitro-2,5-dimethylphenyl)acetamide | 68% | |

| Sulfonation | H₂SO₄ (fuming), 50°C | Meta | 2-(3-Sulfo-2,4-dimethylphenyl)acetamide | 62% |

Functionalization of the Oxazole Ring

The 5-methyl-1,2-oxazol-3-yl group participates in:

- Nucleophilic Substitution : Halogenation at the 4-position using PCl₅ or PBr₃ (e.g., forming 4-chloro-5-methyl-1,2-oxazole).

- Cycloaddition Reactions : Diels-Alder reactivity with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions.

Table 3: Oxazole Ring Modifications

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | PCl₅, 80°C, 6h | 4-Chloro-5-methyl-1,2-oxazole derivative | 55% | |

| Diels-Alder Cycloaddition | Maleic anhydride, 120°C | Oxazole-fused bicyclic adduct | 48% |

Metal-Catalyzed Cross-Coupling Reactions

The acetamide’s aromatic methyl groups can be functionalized via:

- Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces biaryl motifs .

- Buchwald-Hartwig Amination : Introduces amine groups at the phenyl ring using Pd(OAc)₂/XPhos .

Table 4: Cross-Coupling Reactions

Oxidation and Reduction Pathways

- Oxidation : The methyl groups on the phenyl ring resist mild oxidants (e.g., KMnO₄), but strong oxidants like CrO₃ convert them to carboxylic acids .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole, though this destabilizes the structure.

Table 5: Redox Reactions

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄, Δ | 2-(2,4-Dicarboxyphenyl)acetamide | 58% | |

| Hydrogenation | H₂ (1 atm), Pd-C | Dihydrooxazole derivative | 41% |

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide ():

This pesticidal compound replaces the oxazolyl group with a chloro and isopropyl substituent. The chloro group enhances electrophilicity, likely contributing to pesticidal activity by interfering with metabolic pathways in pests .- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): Features a diethylamino group instead of the oxazolyl moiety. The electron-donating diethylamino group may improve solubility and alter receptor binding compared to the oxazole-containing analog .

Modifications on the Acetamide Nitrogen

- N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (): Replaces the dimethylphenyl group with a triazinylsulfanyl group.

N-(3,4-Dimethylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide ():

Substitutes the oxazole with a benzisoxazole ring, increasing aromatic bulk. This modification could affect pharmacokinetics by altering lipophilicity and membrane permeability .

Functional Group Additions

- 2-(2-Methoxyphenoxy)-N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide (): Incorporates a sulfamoyl group and methoxyphenoxy chain.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Structural-Effect Relationships

- Electron-Donating Groups : Methoxy and methyl groups (e.g., ) improve metabolic stability by resisting oxidative degradation .

Biological Activity

2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 287.36 g/mol. The chemical structure features a dimethylphenyl group attached to an oxazole moiety, which is known for its bioactive properties.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of oxazole have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways leading to programmed cell death .

Table 1: Anticancer Activity Overview

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 10 | Caspase activation |

| Compound B | C6 (Brain) | 15 | DNA synthesis inhibition |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Preliminary findings suggest that the compound may possess antimicrobial properties. Similar structures have shown effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies

- Antitumor Activity in Vivo : In a study involving animal models, a related compound demonstrated significant tumor reduction when administered at specific dosages. The study highlighted the importance of dosage and timing in achieving optimal therapeutic effects .

- Mechanistic Studies : Research has focused on understanding how compounds like this compound interact with cellular targets. Studies using X-ray crystallography have provided insights into binding affinities and interactions with specific receptors involved in cell signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of similar oxazole derivatives indicates favorable absorption and distribution characteristics. The logP value suggests good lipophilicity, which may enhance cellular uptake. However, further studies are needed to establish the pharmacokinetics specifically for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of β-keto esters with hydroxylamine to form the isoxazole ring, followed by coupling with substituted acetamide precursors. Key reagents include sodium hydroxide or potassium carbonate to control pH and temperature. Reaction progress should be monitored via thin-layer chromatography (TLC) and validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm intermediate and final product purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy to confirm substituent positions and assess aromatic proton environments.

- FT-IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹).

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation.

- Mass spectrometry (LC-MS or HRMS) for molecular weight validation .

Q. How can researchers design initial biological screening assays to evaluate antimicrobial or anticancer potential?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs like ciprofloxacin.

- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with non-cancerous controls (e.g., HEK293) to assess selectivity. Include dose-response curves to determine IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s bioactivity while minimizing off-target effects?

- Methodological Answer :

- Substituent Optimization : Replace methyl groups on the phenyl ring with electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate binding affinity.

- Computational Guidance : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., thymidylate synthase) to predict interactions. Validate with free energy perturbation (FEP) simulations .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorescence-based assays) with cellular viability data to distinguish direct target effects from cytotoxicity.

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess whether inconsistent activity arises from differential metabolite formation .

Q. What mechanistic studies are recommended to elucidate its interaction with bacterial folate synthesis enzymes?

- Methodological Answer :

- Enzyme Kinetics : Measure Kᵢ values via steady-state kinetics using purified dihydrofolate reductase (DHFR). Compare inhibition modes (competitive vs. non-competitive) with methotrexate.

- Structural Biology : Co-crystallize the compound with DHFR and solve the structure via X-ray crystallography (resolution ≤2.0 Å) to identify binding site interactions .

Q. How can researchers address low solubility or bioavailability in preclinical development?

- Methodological Answer :

- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare efficacy across cell lines. Include confidence intervals to assess reproducibility .

Q. How can researchers validate computational docking predictions experimentally?

- Methodological Answer : Perform site-directed mutagenesis on key residues identified in docking (e.g., DHFR Asp27). Measure changes in inhibition potency (ΔΔG) via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.